

Structure and synthesis of Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Azido-PEG4-CH2-Boc				
Cat. No.:	B605856	Get Quote			

An In-depth Technical Guide on the Structure and Synthesis of Azido-PEG4-CH2-Boc

This guide provides a comprehensive overview of the structure and a plausible multi-step synthesis of **Azido-PEG4-CH2-Boc**, a heterobifunctional linker commonly used in bioconjugation and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

Structure and Properties

Azido-PEG4-CH2-Boc, systematically named tert-butyl (1-(15-azido-3,6,9,12-tetraoxapentadecyloxy)methyl)carbamate, is a versatile chemical linker. It features a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, an azide group for click chemistry reactions, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

Table 1: Physicochemical Properties of Azido-PEG4-CH2-Boc

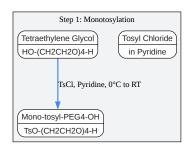


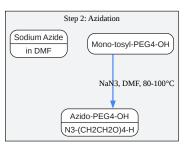
Property	Value
Molecular Formula	C16H32N4O7
Molecular Weight	392.45 g/mol
Appearance	Colorless to pale yellow oil
Solubility	Soluble in water, DMSO, DMF, DCM, THF, Chloroform
Storage Conditions	-20°C, desiccated

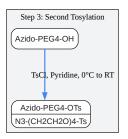
Synthesis Pathway

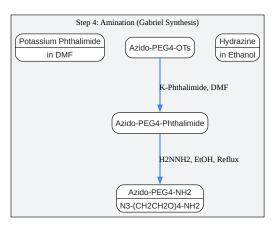
The synthesis of **Azido-PEG4-CH2-Boc** can be achieved through a multi-step process starting from tetraethylene glycol. The overall strategy involves the sequential functionalization of the two terminal hydroxyl groups.

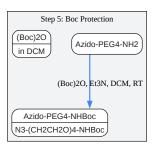












Click to download full resolution via product page

Caption: Synthetic workflow for Azido-PEG4-CH2-Boc.



Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonyltetraethylene glycol (Mono-tosyl-PEG4-OH)

This procedure involves the selective tosylation of one of the primary hydroxyl groups of tetraethylene glycol.

Table 2: Reagents for Mono-tosylation of Tetraethylene Glycol

Reagent	Molecular Weight (g/mol)	Moles (mol)	Equivalents	Amount Used
Tetraethylene Glycol	194.23	0.1	1.0	19.4 g
p- Toluenesulfonyl Chloride (TsCl)	190.65	0.02	0.2	3.81 g
Pyridine	79.10	-	-	50 mL
Dichloromethane (DCM)	84.93	-	-	100 mL

Protocol:

- Dissolve tetraethylene glycol (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath under an inert atmosphere.
- Slowly add a solution of p-toluenesulfonyl chloride (0.2 eq) in anhydrous pyridine to the reaction mixture.
- Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.
- Quench the reaction by adding cold water.



- Extract the product with dichloromethane (DCM).
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel to obtain mono-tosyl-PEG4-OH as a colorless oil.

Step 2: Synthesis of 1-Azido-11-hydroxy-3,6,9-trioxaundecane (Azido-PEG4-OH)

The tosyl group is displaced by an azide group through nucleophilic substitution.

Table 3: Reagents for Azidation of Mono-tosyl-PEG4-OH

Reagent	Molecular Weight (g/mol)	Moles (mol)	Equivalents	Amount Used
Mono-tosyl- PEG4-OH	348.41	0.01	1.0	3.48 g
Sodium Azide (NaN3)	65.01	0.05	5.0	3.25 g
Dimethylformami de (DMF)	73.09	-	-	50 mL

Protocol:

- Dissolve mono-tosyl-PEG4-OH (1.0 eq) in anhydrous DMF.
- Add sodium azide (5.0 eq) to the solution.
- Heat the reaction mixture to 80-100°C and stir for 12-15 hours.



- After cooling to room temperature, dilute the mixture with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography on silica gel to obtain Azido-PEG4-OH as a colorless oil.

Step 3 & 4: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane (Azido-PEG4-NH2)

This two-step process involves the activation of the remaining hydroxyl group followed by a Gabriel synthesis to introduce the amine.

**Table 4: Re

 To cite this document: BenchChem. [Structure and synthesis of Azido-PEG4-CH2-Boc].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605856#structure-and-synthesis-of-azido-peg4-ch2-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com